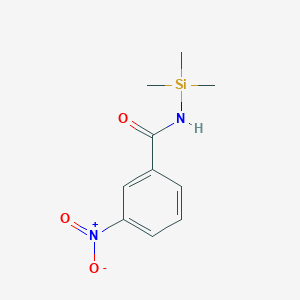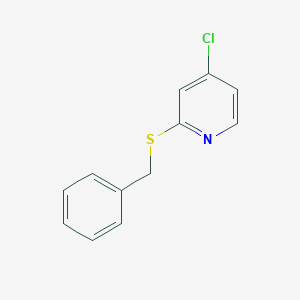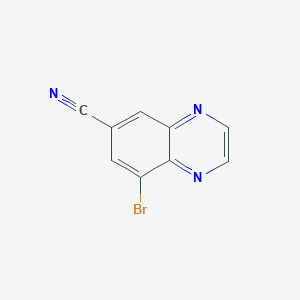
Ethyl 4-amino-2-(trimethylsilyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-2-(trimethylsilyl)benzoate is an organic compound with the molecular formula C12H19NO2Si. It is a derivative of benzoic acid, where the ethyl ester is substituted with an amino group at the 4-position and a trimethylsilyl group at the 2-position.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-2-(trimethylsilyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-nitrobenzoic acid.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Esterification: The resulting 4-aminobenzoic acid is then esterified with ethanol in the presence of a catalyst like sulfuric acid to form ethyl 4-aminobenzoate.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-2-(trimethylsilyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Tetrabutylammonium fluoride in tetrahydrofuran (THF).
Major Products Formed
Oxidation: 4-nitro-2-(trimethylsilyl)benzoic acid.
Reduction: Ethyl 4-amino-2-(trimethylsilyl)benzyl alcohol.
Substitution: Ethyl 4-amino-2-hydroxybenzoate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-2-(trimethylsilyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of Ethyl 4-amino-2-(trimethylsilyl)benzoate depends on its application. In biochemical contexts, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and potentially altering membrane-associated processes .
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-2-(trimethylsilyl)benzoate can be compared with other similar compounds such as:
Ethyl 4-aminobenzoate: Lacks the trimethylsilyl group, making it less lipophilic.
Ethyl 4-(dimethylamino)benzoate: Contains a dimethylamino group instead of an amino group, which can affect its reactivity and applications.
Ethyl 4-nitrobenzoate: Contains a nitro group instead of an amino group, making it more prone to reduction reactions.
This compound stands out due to the presence of the trimethylsilyl group, which imparts unique properties such as increased lipophilicity and potential for selective functionalization .
Eigenschaften
Molekularformel |
C12H19NO2Si |
|---|---|
Molekulargewicht |
237.37 g/mol |
IUPAC-Name |
ethyl 4-amino-2-trimethylsilylbenzoate |
InChI |
InChI=1S/C12H19NO2Si/c1-5-15-12(14)10-7-6-9(13)8-11(10)16(2,3)4/h6-8H,5,13H2,1-4H3 |
InChI-Schlüssel |
BHMAKVHHTORCQX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(C=C(C=C1)N)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


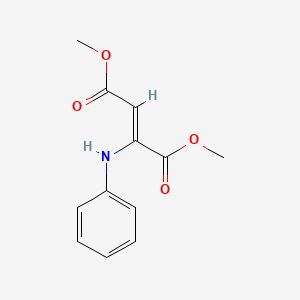
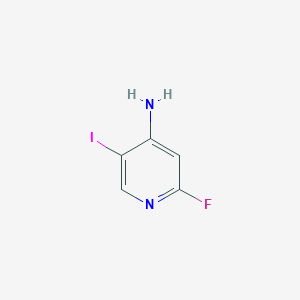
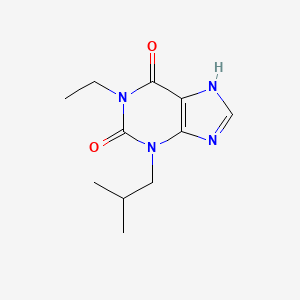

![(3-Chloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B11873013.png)


![7-Benzyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B11873024.png)

